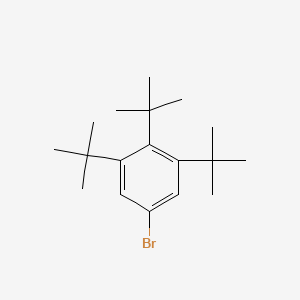

5-Bromo-1,2,3-tri-tert-butylbenzene

Description

5-Bromo-1,2,3-tri-tert-butylbenzene is a poly-substituted aromatic compound characterized by a benzene ring bearing three tert-butyl groups at positions 1, 2, and 3, and a bromine atom at position 4. The tert-butyl groups, being bulky and weakly electron-donating via hyperconjugation, impose significant steric hindrance and moderate electronic deactivation on the aromatic ring. This steric bulk restricts the accessibility of the bromine atom for further chemical transformations, such as cross-coupling reactions, while the electronic effects influence regioselectivity in electrophilic substitution reactions.

Properties

IUPAC Name |

5-bromo-1,2,3-tritert-butylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29Br/c1-16(2,3)13-10-12(19)11-14(17(4,5)6)15(13)18(7,8)9/h10-11H,1-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFSTYFYIECDFCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1C(C)(C)C)C(C)(C)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501241333 | |

| Record name | Benzene, 5-bromo-1,2,3-tris(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501241333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1951441-92-1 | |

| Record name | Benzene, 5-bromo-1,2,3-tris(1,1-dimethylethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1951441-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 5-bromo-1,2,3-tris(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501241333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,2,3-tri-tert-butylbenzene typically involves the bromination of 3,4,5-Tri(tert-butyl)benzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1,2,3-tri-tert-butylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).

Oxidation Reactions: The compound can undergo oxidation to form corresponding brominated quinones or other oxidized derivatives.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or sodium alkoxide (NaOR) are commonly used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are employed.

Major Products:

Substitution: Products include 3,4,5-Tri(tert-butyl)phenol, 3,4,5-Tri(tert-butyl)aniline, and 3,4,5-Tri(tert-butyl)alkyl ethers.

Oxidation: Products include brominated quinones and other oxidized derivatives.

Reduction: The major product is 3,4,5-Tri(tert-butyl)benzene.

Scientific Research Applications

Organic Synthesis

5-Bromo-1,2,3-tri-tert-butylbenzene serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly useful in:

- Pharmaceuticals: Used as a building block for the synthesis of bioactive compounds with potential therapeutic effects.

- Agrochemicals: Acts as an intermediate in developing pesticides and herbicides .

Medicinal Chemistry

The compound has been explored for its potential medicinal properties:

- Antimicrobial Activity: Studies have shown that brominated compounds exhibit moderate antimicrobial activity against certain bacterial strains, indicating potential for antibiotic development.

- Enzyme Inhibition: It has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could be beneficial for drug design targeting metabolic disorders.

Material Science

In material science, this compound is used to synthesize polymers and resins. Its bulky tert-butyl groups contribute to the thermal stability and mechanical properties of the resulting materials.

Case Study 1: Antimicrobial Properties

A study evaluated various brominated compounds for their antimicrobial efficacy. Results indicated that this compound demonstrated moderate activity against certain bacterial strains, suggesting its potential as a lead compound for new antibiotics.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of metabolic enzymes by this compound revealed promising results. The inhibition of specific enzymes could pave the way for developing drugs aimed at treating metabolic diseases.

Data Table: Overview of Applications

| Application Area | Details |

|---|---|

| Organic Synthesis | Intermediate for pharmaceuticals and agrochemicals |

| Medicinal Chemistry | Potential antimicrobial and enzyme inhibition properties |

| Material Science | Used in synthesizing polymers with enhanced stability |

Mechanism of Action

The mechanism of action of 5-Bromo-1,2,3-tri-tert-butylbenzene involves its interaction with various molecular targets. The bulky tert-butyl groups can influence the compound’s binding affinity and selectivity towards specific enzymes or receptors. The bromine atom can participate in halogen bonding, which can affect the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Bromination and Nitration Behavior

Studies on strongly deactivated aromatics (e.g., 5-Bromo-1,3-dinitrobenzene) highlight that brominating agents outperform nitrating agents in reactivity due to the smaller size and higher electrophilicity of bromonium ions . For 5-Bromo-1,2,3-tri-tert-butylbenzene, nitration would likely face steric and electronic barriers, whereas bromination might proceed selectively at the remaining accessible positions, guided by the tert-butyl groups’ steric and electronic effects.

Data Tables

Table 1: Substituent Effects on Bromination Efficiency

EDG = Electron-donating group.

Table 2: Cross-Coupling Reaction Performance

| Compound | Reaction Type | Catalyst System | Yield Range |

|---|---|---|---|

| 5-Bromo-1,2,3-triazine | Suzuki-Miyaura coupling | Pd(OAc)2, SPhos | 72–97% |

| This compound* | Suzuki-Miyaura coupling | Pd-based catalysts | <50% (estimated) |

*Hypothetical data based on steric/electronic constraints.

Table 3: Cytotoxic Activity of Brominated Compounds

| Compound | Cancer Cell Line (IC50) | Key Substituents |

|---|---|---|

| 5-Bromo-1,4-dihydropyridine (7c) | DLD1: 32 nM; MCF7: 43 nM | -Br, -4-Cl-C6H4 |

| This compound* | N/A | -Br, -C(CH3)3 |

*No direct data available; inferred steric limitations may reduce potency.

Biological Activity

5-Bromo-1,2,3-tri-tert-butylbenzene is a brominated aromatic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H29Br

- Molecular Weight : 325.33 g/mol

- CAS Number : 3975-77-7

- Solubility : Moderately soluble in organic solvents.

Biological Activity Overview

This compound exhibits various biological activities primarily due to its structural features and the presence of the bromine atom. Key areas of research include:

- CYP Enzyme Inhibition : The compound has been identified as an inhibitor of several cytochrome P450 enzymes, particularly CYP1A2 and CYP2D6, which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs .

- Antioxidant Properties : Studies have indicated that tri-tert-butylbenzenes possess antioxidant capabilities. These properties can mitigate oxidative stress in biological systems, potentially providing protective effects against various diseases .

The biological activity of this compound can be attributed to its interactions at the molecular level:

- Enzyme Interaction : The compound's bulky tert-butyl groups and bromine substitution affect its binding affinity to enzymes like CYP450s, leading to competitive inhibition.

- Radical Scavenging : The structure allows the compound to act as a radical scavenger, effectively neutralizing free radicals and preventing cellular damage.

Case Studies and Experimental Data

Toxicity and Safety Profile

While this compound shows promising biological activities, safety assessments are crucial. The compound is classified with hazard statements indicating skin and eye irritation potential (H315 and H319). Proper handling and safety measures are recommended during laboratory use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.